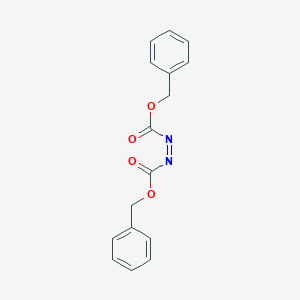

4-(3-硝基苯氧基)哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

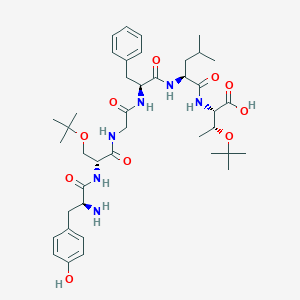

The synthesis of compounds related to 4-(3-Nitrophenoxy)piperidine hydrochloride involves complex reactions where piperidine derivatives are key intermediates. For instance, the reaction of 4-chloropyridine hydrochloride with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl in the presence of potassium hydroxide leads to novel complexes that show interesting magnetic properties due to their unique structural configurations (Halcrow et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds within the piperidine category often exhibits significant hydrogen bonding and crystal packing phenomena. For example, a study on the crystal structure of 4-carboxypiperidinium chloride showed detailed hydrogen bonding interactions, highlighting the influence of molecular structure on the physical properties of such compounds (Szafran et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can lead to the formation of various structurally diverse and complex molecules. For example, the synthesis of halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands showcased the versatility of piperidine derivatives in forming compounds with significant biological relevance (Waterhouse et al., 1997).

科学研究应用

Spectroscopy and Computational Chemistry

- Scientific Field: Computational Chemistry

- Application Summary: Piperidine derivatives have been subjects in spectroscopic and theoretical studies, focusing on their interaction with various phenols.

- Methods of Application: The dielectric studies shed light on the preferred orientation of the piperidines and their interaction.

- Results: These studies provide insights into the through bond interaction and the impact of methyl substitution.

Medicinal Chemistry and Bioactivity

- Scientific Field: Medicinal Chemistry

- Application Summary: Piperidine derivatives are explored for their potential bioactivities.

- Methods of Application: A study on Mannich bases with piperidine moiety reveals their cytotoxicity and carbonic anhydrase inhibitory activities.

- Results: One specific derivative showed effective cytotoxicity, marking a path for further investigations as a potential drug candidate.

Anticancer Applications

- Scientific Field: Pharmacology

- Application Summary: Piperidine and its derivatives, including “4-(3-Nitrophenoxy)piperidine hydrochloride”, have been studied for their potential anticancer properties . They have shown therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

- Methods of Application: These compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

- Results: Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Drug Design

- Scientific Field: Medicinal Chemistry

- Application Summary: Piperidines, including “4-(3-Nitrophenoxy)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Antimalarial Applications

- Scientific Field: Pharmacology

- Application Summary: Several natural piperidines with potent antimalarial activities are reported in the literature . Febrifugine, a natural piperidine alkaloid, is the most popular antimalarial that has been used for more than 2,000 years .

- Methods of Application: The antimalarial activity of these compounds is evaluated using various in vitro and in vivo assays .

- Results: These compounds have shown significant antimalarial activity, providing a promising avenue for the development of new antimalarial drugs .

属性

IUPAC Name |

4-(3-nitrophenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10;/h1-3,8,10,12H,4-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNVAZLSQUKSQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625505 |

Source

|

| Record name | 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitrophenoxy)piperidine hydrochloride | |

CAS RN |

125043-83-6 |

Source

|

| Record name | 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)

![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)

![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)